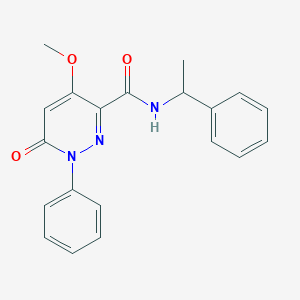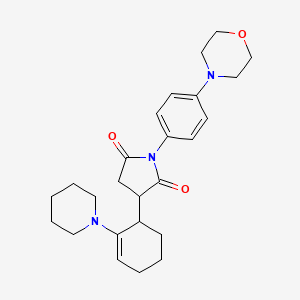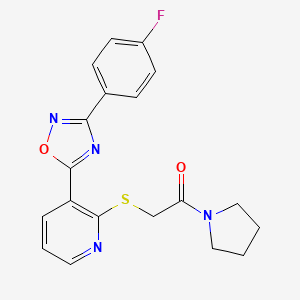![molecular formula C19H19ClN4O2 B2973178 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034524-57-5](/img/structure/B2973178.png)
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as PF-06815345 . It is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .
Synthesis Analysis
PF-06815345 is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug concentration in mice was 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a chloropyridinyl group, a piperidinyl group, and an imidazopyridinyl group .Chemical Reactions Analysis
The compound is a prodrug that is converted by liver carboxyesterase (CES1) to its active form . The active form selectively inhibits PCSK9 protein synthesis .Aplicaciones Científicas De Investigación
Molecular Interactions
Research on similar compounds has explored their interactions with biological receptors. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor reveal insights into the conformational dynamics and pharmacophore models of receptor ligands, indicating the structural basis for antagonist activity (Shim et al., 2002).
Synthesis and Antimicrobial Activity
New pyridine derivatives, including those with chloropyridine moieties, have been synthesized and evaluated for their antimicrobial activity. Patel et al. (2011) reported the synthesis of pyridine-3-carboxylic acids and their derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, N., Agravat, S. N., & Shaikh, F. M., 2011).
Anticancer and Antimicrobial Agents
The synthesis and molecular docking study of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties have shown significant anticancer and antimicrobial potentials. Katariya et al. (2021) highlighted compounds with high potency against cancer cell lines and pathogenic strains, underlining the role of molecular docking in identifying promising pharmaceutical agents (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).
Structural Analysis and Characterization
The crystal and molecular structure analysis of related compounds provides insights into their chemical behavior and interaction potential. Studies like those by Lakshminarayana et al. (2009) offer detailed structural data, facilitating the understanding of intermolecular interactions and the design of compounds with enhanced biological activities (Lakshminarayana, B. et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-13-18(24-9-3-2-4-17(24)22-13)19(25)23-10-6-14(7-11-23)26-16-5-8-21-12-15(16)20/h2-5,8-9,12,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMXVDNGZFBXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)
![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)


![(2-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2973114.png)

